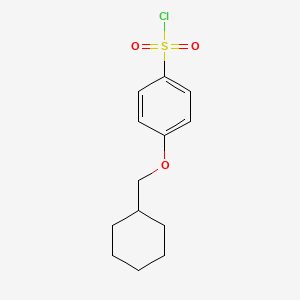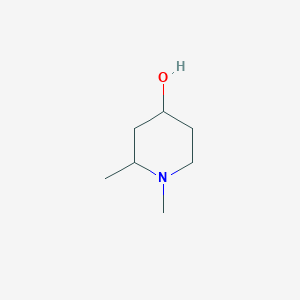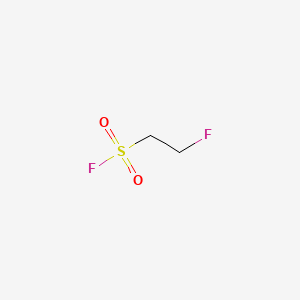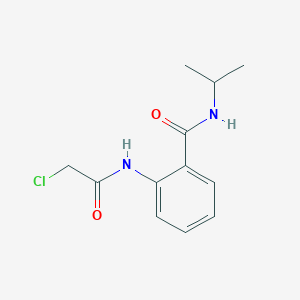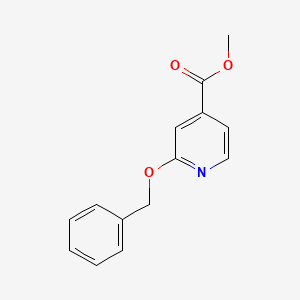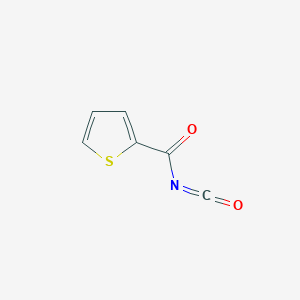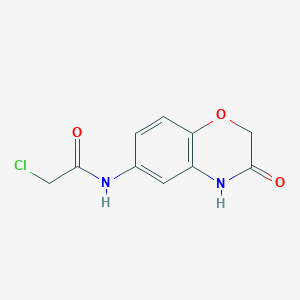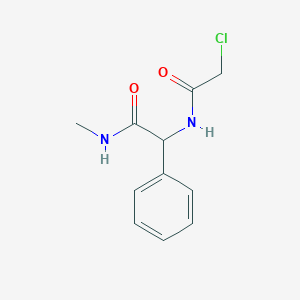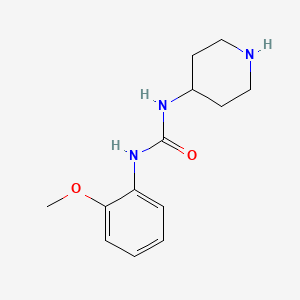![molecular formula C7H9ClN2O3 B3370648 Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 500025-81-0](/img/structure/B3370648.png)
Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate
Descripción general
Descripción
“Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate” is an organic compound that belongs to the class of esters . Esters are known for their distinctive odors and are commonly used for food aroma and fragrances . The general formula of an ester is RCOOR’ . Esters are formed through reactions between an acid and an alcohol with the elimination of water .
Chemical Reactions Analysis
Esters, like the compound , can undergo a variety of reactions. One notable reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . During the reaction, a new carbon-carbon bond is formed .Aplicaciones Científicas De Investigación
Synthesis and Biological Roles of 1,3,4-Oxadiazoles
1,3,4-Oxadiazole derivatives are synthesized through innovative methods due to their pivotal role in developing medicinal compounds for treating numerous diseases. The synthesis methods have evolved over the past 15 years, with these derivatives showing promise in various therapeutic applications. This research underscores the importance of 1,3,4-oxadiazole cores in medicinal chemistry, leading to the exploration of new therapeutic species (S. Nayak & B. Poojary, 2019).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole tailored compounds exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral effects. This diversity in bioactivity positions 1,3,4-oxadiazole derivatives as significant contributors to the development of new medicinal agents for treating different ailments. Their effectiveness in binding with various enzymes and receptors through weak interactions highlights their potential in medicinal chemistry (G. Verma et al., 2019).
Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives
The search for new antimicrobial agents has led to increased interest in 1,3,4-oxadiazole derivatives. These compounds have demonstrated various antimicrobial activities, surpassing some known antibiotics' effectiveness. The continuous development of 1,3,4-oxadiazole derivatives as antimicrobial agents is promising, providing new avenues for combating antimicrobial resistance (T. Glomb & P. Świątek, 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is an ester . Esters are known for their diverse biological activities and can interact with a wide range of biological targets.
Mode of Action
Esters, in general, are known to interact with their targets through various mechanisms, often involving the formation or breaking of ester bonds .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight, solubility, and stability can influence its bioavailability .
Result of Action
Given its structural similarity to other 1,2,4-oxadiazole derivatives, it may exhibit similar biological activities .
Propiedades
IUPAC Name |
methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-12-7(11)3-2-6-9-5(4-8)10-13-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLDKZVWVQBDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Propan-2-yl)phenyl]methanethiol](/img/structure/B3370567.png)
